Cyclododeca-1,5,9-triene
Overview
Description
Preparation Methods
Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst . The reaction conditions involve the use of ethylaluminum sesquichloride and titanium tetrachloride, which facilitate the selective trimerization of butadiene to produce this compound in good yield . Industrial production of this compound has been ongoing since 1965, with significant production capacities established in Germany and the United States .
Chemical Reactions Analysis
Cyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Scientific Research Applications
Cyclododeca-1,5,9-triene has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclododeca-1,5,9-triene involves its reactivity with various chemical agents. For example, in the presence of strong oxidizing agents, it can undergo vigorous reactions to form different products . The compound can also participate in exothermic addition polymerization reactions when exposed to catalysts or initiators . These reactions are facilitated by the compound’s molecular structure, which allows for the formation of multiple bonds and interactions with other molecules.
Comparison with Similar Compounds
Cyclododeca-1,5,9-triene is unique among cyclic trienes due to its specific molecular structure and reactivity. Similar compounds include:
Cyclododecatriene Isomers: There are four isomers of 1,5,9-cyclododecatriene, including the trans, trans, cis-isomer, which is a precursor in the production of nylon-12.
Cyclododecane: This compound is produced through the hydrogenation of this compound and is used in the production of dodecanedioic acid.
Cyclododecanone: Formed through the oxidation of this compound, it is a key intermediate in the production of polyamide-12.
This compound stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Biological Activity
Cyclododeca-1,5,9-triene (CDT) is a cyclic hydrocarbon with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, interactions, and potential uses based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes three double bonds within a twelve-membered carbon ring. Its molecular formula is with a molecular weight of approximately 162.27 g/mol . The compound exhibits interesting reactivity patterns due to the presence of these double bonds, which play a crucial role in its biological interactions.
1. Toxicological Studies
Research has indicated that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. A study involving rats assessed the acute toxicity of CDT at doses of 0, 100, 300, and 1000 mg/kg/day. The results highlighted a dose-dependent increase in toxicity, with significant adverse effects observed at higher doses .
Dose (mg/kg/day) | Observed Effects |
---|---|
0 | No observable effects |
100 | Mild irritation |
300 | Moderate toxicity |
1000 | Severe toxicity and mortality |
2. Mutagenicity and Carcinogenicity
Studies have also explored the mutagenic potential of CDT. Research conducted under controlled conditions indicated that CDT could induce mutations in certain bacterial strains, suggesting a possible mutagenic effect . Furthermore, long-term exposure studies are warranted to evaluate its carcinogenic potential fully.
3. Environmental Impact
The environmental fate of CDT has been evaluated concerning its bioaccumulation and degradation properties. It was found that CDT can persist in the environment and may bioaccumulate in organisms, raising concerns about its ecological impact .
Interaction with Metal Complexes
This compound has been shown to interact with various metal complexes, particularly ruthenium-based compounds. These interactions can lead to the formation of stable complexes that exhibit enhanced catalytic properties for various chemical reactions . For example:
- Ruthenium Complexes : The interaction of CDT with Ru(CO) complexes resulted in several characterized species that demonstrate potential applications in catalysis .
Case Study 1: Catalytic Applications
In one notable study, this compound was used as a substrate in catalytic reactions involving nickel complexes. The results indicated that CDT could undergo oligomerization under specific conditions to yield valuable products such as linear conjugated dimers .
Case Study 2: Photochemical Reactions
Another investigation focused on the photochemical isomerization of CDT. The study revealed that both light and metal catalysts could promote cis-trans isomerization of the compound, leading to the formation of various products including 1,2,4-trivinylcyclohexane . This finding suggests potential applications in photochemistry and materials science.
Properties
CAS No. |
706-31-0 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(1Z,5E,9E)-cyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7+,10-8+ |
InChI Key |
ZOLLIQAKMYWTBR-RYMQXAEESA-N |
SMILES |
C1CC=CCCC=CCCC=C1 |
Isomeric SMILES |
C1/C=C/CC/C=C\CC/C=C/C1 |
Canonical SMILES |
C1CC=CCCC=CCCC=C1 |
boiling_point |
447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |
Color/Form |
Colorless Liquid |
density |
0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |
flash_point |
160 °F (USCG, 1999) 71 °C 88 °C closed cup |
melting_point |
-0.4 °F (USCG, 1999) -17 °C |
physical_description |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |
Synonyms |
(1Z,5E,9E)-Cyclododecatriene; (E,E,Z)-1,5,9-Cyclododecatriene; (Z,E,E)-1,5,9-Cyclododecatriene; 1-cis-5-trans-9-trans-Cyclododecatriene; cis,trans,trans-1,5,9-Cyclododecatriene |
vapor_pressure |
0.08 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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